

Application Notes and Protocols for the Pharmacokinetic and Pharmacodynamic Analysis of Roblitinib

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Compound of Interest		
Compound Name:	Roblitinib	
Cat. No.:	B610542	Get Quote

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Introduction

Roblitinib (also known as FGF401) is a potent and highly selective, orally active inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1][2][3][4][5] Deregulation of the FGF19-FGFR4 signaling pathway has been identified as a key oncogenic driver in a subset of solid tumors, particularly hepatocellular carcinoma (HCC).[5][6] **Roblitinib** binds to the FGFR4 kinase domain in a reversible-covalent manner, leading to the inhibition of tumor cell proliferation in cancers where FGFR4 is overexpressed.[1][5][7] These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Roblitinib** and detailed protocols for its preclinical and clinical analysis.

Pharmacokinetic Profile

Roblitinib has been evaluated in preclinical species and in clinical trials, demonstrating favorable oral pharmacokinetic properties.[1][8] A summary of key pharmacokinetic parameters is presented in Table 1. In humans, **Roblitinib**'s pharmacokinetics were best described by a two-compartment model with delayed zero-order absorption and linear elimination.[8][9]

Table 1: Summary of Preclinical and Clinical Pharmacokinetic Parameters of Roblitinib



Param eter	Specie s	Dose	Route	T1/2 (h)	CL (mL/mi n·kg)	Vss (L/kg)	Oral Bioava ilabilit y (%)	Refere nce
Half-life	Male C57BL/ 6 Mice	1 mg/kg	IV	1.4	28	2.3	-	[2]
Half-life	Male C57BL/ 6 Mice	3 mg/kg	PO	-	-	-	-	[2]
Half-life	Male SD Rats	0.5 mg/kg	IV	4.4	19	3.9	-	[2]
Half-life	Male SD Rats	3 mg/kg	PO	-	-	-	-	[2]
Half-life	Xenogr aft Mouse Model	25 mg/kg	РО	3.06	-	-	50.97	[10]
Recom mended Phase 2 Dose	Human s (HCC)	120 mg	PO (once daily)	-	-	-	-	[3]

Pharmacodynamic Profile

The pharmacodynamic effects of **Roblitinib** are directly linked to its inhibition of the FGFR4 signaling pathway. This is evidenced by its potent in vitro activity against FGFR4 and its effects on downstream biomarkers.

In Vitro Potency and Selectivity



Roblitinib is a highly potent inhibitor of FGFR4 with an IC50 of 1.9 nM in cell-free assays.[1][2] [3][4][5] It demonstrates remarkable selectivity, with over 1,000-fold greater activity against FGFR4 compared to a large panel of other kinases, including other FGFR family members (FGFR1, 2, and 3).[1][2][5] In cellular assays, **Roblitinib** inhibits the growth of cancer cell lines that are dependent on the FGF19-FGFR4 signaling pathway, such as Hep3B and HUH7.[2]

Table 2: In Vitro Activity of Roblitinib

Assay Type	Target/Cell Line	IC50 (nM)	Reference
Cell-free Kinase Assay	FGFR4	1.9	[1][2][3][4][5]
Cell Proliferation Assay	Нер3В	9	[2]
Cell Proliferation Assay	HUH7	12	[2]
Cell Proliferation Assay	ЈНН7	9	[2]

In Vivo Pharmacodynamics and Biomarkers

In preclinical xenograft models, **Roblitinib** administration leads to a dose-dependent inhibition of phospho-FGFR4 in tumors.[1][4][5] Clinical studies in HCC patients have shown that **Roblitinib** modulates biomarkers of FGFR4 pathway engagement, including circulating FGF19 and 7α -hydroxy-4-cholesten-3-one (C4).[3]

Experimental Protocols

The following are detailed protocols for the pharmacokinetic and pharmacodynamic evaluation of **Roblitinib**.

FGFR4 Kinase Activity Assay (Biochemical)

Objective: To determine the in vitro inhibitory activity of **Roblitinib** against the FGFR4 kinase.

Materials:



- Recombinant human FGFR4 enzyme
- Biotinylated peptide substrate
- ATP
- Kinase assay buffer
- Roblitinib (or other test compounds)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- Microplate reader

Protocol:

- Prepare a serial dilution of Roblitinib in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
- In a 384-well plate, add the recombinant FGFR4 enzyme, the peptide substrate, and the diluted Roblitinib.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] assay system according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
- Calculate the percent inhibition for each Roblitinib concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of **Roblitinib** on cancer cell lines dependent on FGFR4 signaling.



Materials:

- FGFR4-dependent cancer cell lines (e.g., Hep3B, HUH7)
- Cell culture medium and supplements
- Roblitinib
- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
- 96-well cell culture plates
- Microplate reader

Protocol:

- Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of **Roblitinib** and incubate for a specified period (e.g., 72 hours).
- After the incubation period, assess cell viability using the CellTiter-Glo® assay, which measures intracellular ATP levels.
- Measure the luminescence signal using a microplate reader.
- Determine the IC50 value by plotting the percentage of cell growth inhibition against the log of **Roblitinib** concentration.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of **Roblitinib** in mice following oral administration.

Materials:

Male C57BL/6 mice



Roblitinib

- Vehicle for oral administration (e.g., 0.5% HPMC)
- · Oral gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes)
- LC-MS/MS system for bioanalysis

Protocol:

- Fast the mice overnight prior to dosing.
- Administer a single oral dose of Roblitinib (e.g., 3 mg/kg) via oral gavage.
- Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose via a suitable method (e.g., tail vein or retro-orbital bleeding).
- Process the blood samples to obtain plasma and store at -80°C until analysis.
- Quantify the concentration of Roblitinib in the plasma samples using a validated LC-MS/MS method.
- Calculate the key pharmacokinetic parameters (T1/2, Cmax, Tmax, AUC) using appropriate software.

In Vivo Pharmacodynamic (Tumor Phospho-FGFR4) Study

Objective: To evaluate the effect of **Roblitinib** on the phosphorylation of FGFR4 in a tumor xenograft model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- FGFR4-dependent tumor cells (e.g., Hep3B)

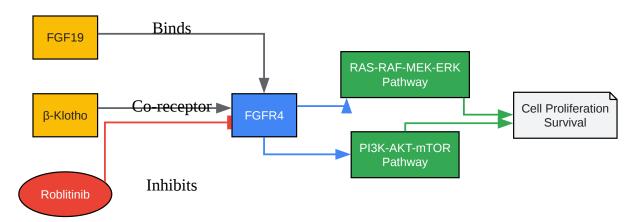


- Roblitinib and vehicle
- Antibodies for total FGFR4 and phospho-FGFR4 (for Western blot or ELISA)
- Tissue homogenization buffer and equipment

Protocol:

- Implant the tumor cells subcutaneously into the mice.
- Once the tumors reach a specified size, randomize the mice into vehicle and Roblitinib treatment groups.
- Administer Roblitinib or vehicle orally at the desired dose (e.g., 30 mg/kg, twice daily).
- At the end of the treatment period, collect the tumors at various time points post-final dose.
- Homogenize the tumor tissue and prepare protein lysates.
- Measure the levels of total FGFR4 and phospho-FGFR4 in the tumor lysates using Western blotting or a specific ELISA.
- Quantify the band intensities or ELISA signals to determine the extent of phospho-FGFR4 inhibition.

Visualizations Signaling Pathway

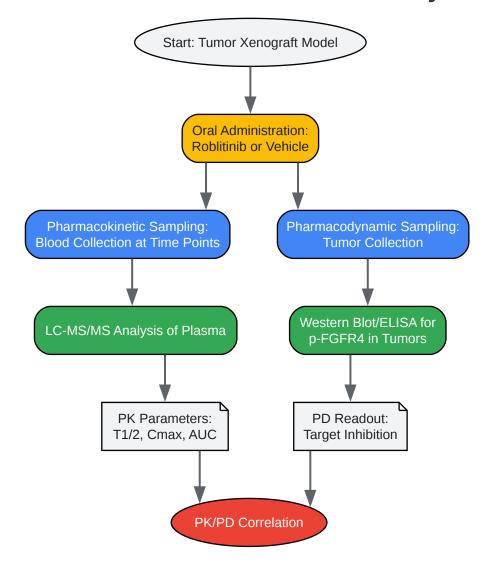




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Caption: **Roblitinib** inhibits the FGF19-FGFR4 signaling pathway.

Experimental Workflow: In Vivo PK/PD Study



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Caption: Workflow for an integrated in vivo PK/PD study of **Roblitinib**.

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